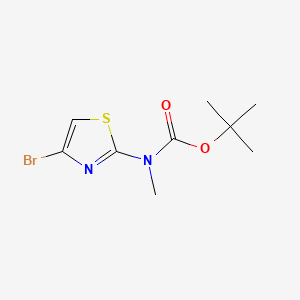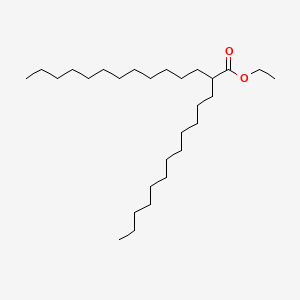
Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is a metallocene compound that features a zirconium center coordinated to two cyclopentadienyl ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium typically involves the following steps:
Preparation of Cyclopentadienyl Ligands: The cyclopentadienyl ligands are synthesized by alkylation of cyclopentadiene with tert-butyl and methyl groups under Friedel-Crafts alkylation conditions.
Formation of the Metallocene Complex: The prepared cyclopentadienyl ligands are then reacted with dimethylsilyl chloride to form the dimethylsilane-bridged cyclopentadienyl compound.
Coordination to Zirconium: Finally, the dimethylsilane-bridged cyclopentadienyl compound is reacted with zirconium tetrachloride to form the desired metallocene complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the zirconium center.
Reduction: Reduction reactions can also occur, often leading to changes in the oxidation state of zirconium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various halides or organometallic reagents.
Major Products
Oxidation: Formation of zirconium oxides or hydroxides.
Reduction: Lower oxidation state zirconium complexes.
Substitution: New metallocene complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate the polymerization of ethylene and propylene makes it valuable in the plastics industry.
Biology and Medicine
While its primary applications are in chemistry, research is ongoing into its potential uses in biology and medicine. For example, its unique structure and reactivity may offer new pathways for drug development or as a tool in biochemical research.
Industry
In industry, this compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is crucial for manufacturing various polymers with specific properties.
Mecanismo De Acción
The mechanism by which Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium exerts its effects involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination facilitates the activation of monomers in polymerization reactions, allowing for the formation of long polymer chains. The molecular targets include the monomers being polymerized, and the pathways involved are those of catalytic polymerization.
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: A simpler metallocene with similar catalytic properties.
Bis(indenyl)zirconium dichloride: Another metallocene with different ligand structures, offering different reactivity and selectivity.
Bis(4-tert-butylcyclopentadienyl)zirconium dichloride: Similar to the compound but without the methyl groups, leading to different steric and electronic properties.
Uniqueness
Bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium is unique due to the presence of both tert-butyl and methyl groups on the cyclopentadienyl ligands, which can influence its reactivity and selectivity in catalytic processes. The dimethylsilane bridge also adds to its distinctiveness, affecting the overall geometry and electronic properties of the compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane;dichlorozirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si.2ClH.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14,19-20H,1-10H3;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIAVJHMYBGTER-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C.Cl[Zr]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Cl2SiZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)




![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)








